4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole
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Overview
Description
4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole is a heterocyclic compound that combines the structural features of indole, pyridine, and thiazole rings. These types of compounds are often of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in the active site of enzymes, while the thiazole ring can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole ring structure but lacks the thiazole and pyridine rings.
5-Methyl-2-pyridin-4-yl-1,3-thiazole: Contains the thiazole and pyridine rings but lacks the indole ring.
4-(1H-indol-3-yl)-2-pyridin-4-yl-1,3-thiazole: Similar structure but without the methyl group at the 5-position.
Uniqueness
4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole is unique due to the combination of three different heterocyclic rings, which can provide a diverse range of biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-11-16(14-10-19-15-5-3-2-4-13(14)15)20-17(21-11)12-6-8-18-9-7-12/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNQAZSEBAMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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